Ethyl 5-fluoro-2-methylnicotinate CAS 1196151-57-1 physical and chemical properties
Ethyl 5-fluoro-2-methylnicotinate CAS 1196151-57-1 physical and chemical properties
An In-depth Technical Guide to Ethyl 5-fluoro-2-methylnicotinate (CAS 1196151-57-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Nicotinates in Modern Synthesis
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern molecular design. The fluorine atom, with its unique combination of high electronegativity, small size, and ability to form strong carbon-fluorine bonds, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of a lead compound. It is within this context that Ethyl 5-fluoro-2-methylnicotinate, a substituted pyridine derivative, emerges as a valuable and versatile building block.
This guide provides a comprehensive overview of the core physical, chemical, and safety properties of Ethyl 5-fluoro-2-methylnicotinate (CAS 1196151-57-1). As a Senior Application Scientist, the intent here is not merely to list data, but to provide a practical, field-proven perspective on how these properties inform the compound's handling, application, and potential in synthetic workflows. The fluorinated nicotinate core is a privileged structure, and understanding its fundamental characteristics is paramount for its effective use in the synthesis of complex, biologically active molecules. This document serves as a foundational resource for researchers aiming to leverage this reagent in their discovery and development programs.
Core Compound Properties and Identifiers
A precise understanding of a compound's identity and fundamental properties is the bedrock of reproducible science. The data below has been consolidated from chemical supplier databases and safety documentation.
| Identifier | Value | Source |
| CAS Number | 1196151-57-1 | [1] |
| Molecular Formula | C₉H₁₀FNO₂ | [1] |
| Molecular Weight | 183.18 g/mol | [1] |
| IUPAC Name | Ethyl 5-fluoro-2-methylpyridine-3-carboxylate | |
| Synonym | 3-Pyridinecarboxylic acid, 5-fluoro-2-methyl-, ethyl ester | [2] |
| SMILES Code | O=C(C1C=C(F)C=NC=1C)OCC | [1] |
Physicochemical Characteristics: A Practical Analysis
The utility of a chemical intermediate is defined by its physical and chemical behavior. These properties dictate storage conditions, solvent selection for reactions, and purification strategies.
| Property | Value / Observation | Technical Insight for Researchers |
| Physical Form | Likely a liquid or low-melting solid at room temperature. | Based on analogs like Ethyl 5-methylnicotinate, which is a liquid[3][4], a non-solid state simplifies handling, allowing for direct measurement by volume and easy dissolution in reaction solvents. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate). | A related compound, Ethyl 2-methylnicotinate, shows high solubility in DMSO[5]. Good solubility is critical for ensuring homogeneous reaction conditions, which is a prerequisite for predictable kinetics and scalability. |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature)[6][7]. | This stability is a key asset, ensuring a long shelf-life and consistent performance in multi-step syntheses without significant degradation. It allows the compound to be a reliable starting material. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container[6][8]. | Proper storage is essential to prevent hydrolysis of the ester group and to avoid potential reactions with atmospheric moisture or contaminants, thereby preserving its purity. |
Chemical Structure
The arrangement of atoms dictates the molecule's reactivity and its ability to interact with other molecules. The structure below highlights the key functional groups: the pyridine ring, the fluorine substituent, the methyl group, and the ethyl ester.
Caption: Chemical structure of Ethyl 5-fluoro-2-methylnicotinate.
Reactivity and Safety Profile
A thorough understanding of a compound's reactivity and hazards is non-negotiable for ensuring laboratory safety and designing successful experiments. The information is derived from globally harmonized system (GHS) classifications found in safety data sheets.
Reactivity Insights:
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Incompatible Materials : Avoid strong oxidizing agents[7][8]. These can potentially oxidize the pyridine ring or other parts of the molecule, leading to undesired side products or exothermic reactions.
-
Hazardous Decomposition : Under fire conditions, hazardous decomposition products can include carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[6][7]. This is typical for nitrogen-containing organic compounds.
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Hazardous Polymerization : Hazardous polymerization does not occur[7]. This indicates the compound is not prone to self-reaction under normal conditions.
GHS Hazard and Precautionary Summary:
| Category | Code | Description | Source |
| Signal Word | - | Warning | [1][3][6] |
| Pictogram | GHS07 | Exclamation Mark | [1][3] |
| Hazard Statements | H302 | Harmful if swallowed | [1][3] |
| H315 | Causes skin irritation | [6][7][9] | |
| H319 | Causes serious eye irritation | [6][7][9] | |
| H335 | May cause respiratory irritation | [6][7] | |
| Precautionary Statements | P261 | Avoid breathing vapors/spray. | [1][6] |
| P280 | Wear protective gloves/eye protection/face protection. | [1][6][9] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [1][6][9] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][6] |
Experimental Workflow: Quality Control and Characterization
For any research chemical, especially one used as a building block in drug discovery, verifying its identity and purity is a critical first step. This self-validating protocol ensures that the material used in subsequent reactions is of known quality, preventing costly and time-consuming troubleshooting later.
Workflow Causality: The choice of analytical techniques is deliberate. ¹H NMR and ¹³C NMR confirm the molecular structure and atom connectivity. LC-MS provides an accurate mass measurement (confirming molecular formula) and an assessment of purity by chromatography. HPLC is the gold standard for quantitative purity analysis.
Caption: A standard quality control workflow for a chemical intermediate.
Conclusion: A Versatile Reagent for Advanced Synthesis
Ethyl 5-fluoro-2-methylnicotinate (CAS 1196151-57-1) is a well-characterized chemical intermediate whose properties make it a valuable tool for medicinal chemists and drug development professionals. Its stability under standard conditions, coupled with the strategic placement of a fluorine atom on the electron-deficient pyridine ring, provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions. The safety profile is manageable with standard laboratory precautions, requiring the use of personal protective equipment to mitigate risks of irritation and ingestion. By understanding the core properties outlined in this guide, researchers can confidently and safely incorporate this building block into their synthetic programs, paving the way for the discovery of novel chemical entities.
References
- BLD Pharm. (n.d.). 1196151-57-1|Ethyl 5-fluoro-2-methylnicotinate.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet.
- Merck. (n.d.). Ethyl 5-methylnicotinate.
- MedchemExpress.com. (n.d.). Ethyl 2-methylnicotinate | Biochemical Reagent.
- Sigma-Aldrich. (n.d.). Methyl 5-fluoro-2-methylnicotinate.
- Sigma-Aldrich. (n.d.). Ethyl 5-methylnicotinate.
- Appchem. (n.d.). Methyl 5-fluoro-2-methylnicotinate.
Sources
- 1. 1196151-57-1|Ethyl 5-fluoro-2-methylnicotinate|BLD Pharm [bldpharm.com]
- 2. appchemical.com [appchemical.com]
- 3. Ethyl 5-methylnicotinate | 20826-02-2 [sigmaaldrich.cn]
- 4. Ethyl 5-methylnicotinate | 20826-02-2 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
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